molecular formula C20H24N4O B303733 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Numéro de catalogue B303733
Poids moléculaire: 336.4 g/mol
Clé InChI: LDPUYGQQFCGHDS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as DMQX, is a synthetic compound that belongs to the quinoxaline family. It has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, chronic pain, and addiction. DMQX is a potent antagonist of glutamate receptors, which are involved in the regulation of excitatory neurotransmission in the brain. In

Mécanisme D'action

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile acts as a potent antagonist of glutamate receptors, specifically the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) subtype. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors are involved in the regulation of synaptic transmission and plasticity. By blocking the AMPA receptors, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile reduces the excitatory neurotransmission in the brain, which can lead to a reduction in seizure activity, chronic pain, and drug-seeking behavior.
Biochemical and Physiological Effects
2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which can lead to a reduction in excitotoxicity and neuronal damage. It has also been shown to reduce the activity of NMDA (N-methyl-D-aspartate) receptors, which are involved in the regulation of synaptic plasticity and learning and memory. Additionally, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to increase the activity of GABA (γ-aminobutyric acid) receptors, which are involved in the regulation of inhibitory neurotransmission in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has several advantages for lab experiments. It is a potent and specific antagonist of AMPA receptors, making it a valuable tool for studying the role of these receptors in various neurological disorders. It is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain experimental settings. Additionally, it has a relatively short half-life in vivo, which can limit its effectiveness in some experimental models.

Orientations Futures

There are several potential future directions for research on 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of more potent and selective AMPA receptor antagonists. Another area of interest is the development of novel drug delivery systems for 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, which could improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential therapeutic applications of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in various neurological disorders, including epilepsy, chronic pain, and addiction. Finally, more research is needed to understand the long-term effects of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile on the brain and its potential for toxicity.

Méthodes De Synthèse

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can be synthesized using a multi-step process that involves the reaction of 2,3-dichloroquinoxaline with dimethylamine, followed by cyclization and subsequent reactions with various reagents. The final product is obtained after purification using chromatography techniques. The synthesis of 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been optimized to achieve high yields and purity, making it suitable for large-scale production.

Applications De Recherche Scientifique

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, chronic pain, and addiction. It has been shown to be a potent antagonist of glutamate receptors, which play a critical role in the regulation of excitatory neurotransmission in the brain. 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to be effective in reducing seizure activity in animal models of epilepsy, suggesting that it may have antiepileptic properties. It has also been shown to be effective in reducing chronic pain in animal models, suggesting that it may have analgesic properties. Additionally, 2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for addiction.

Propriétés

Nom du produit

2-Amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Formule moléculaire

C20H24N4O

Poids moléculaire

336.4 g/mol

Nom IUPAC

2-amino-1-(dimethylamino)-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C20H24N4O/c1-20(2)10-15-18(16(25)11-20)17(13-8-6-5-7-9-13)14(12-21)19(22)24(15)23(3)4/h5-9,17H,10-11,22H2,1-4H3

Clé InChI

LDPUYGQQFCGHDS-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=CC=C3)C(=O)C1)C

SMILES canonique

CC1(CC2=C(C(C(=C(N2N(C)C)N)C#N)C3=CC=CC=C3)C(=O)C1)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.